Methyl 3-(bromomethyl)benzoate

Polymer Chemistry Cationic Ring-Opening Polymerization Poly(2-oxazoline)s

Meta-substituted bifunctional building block featuring a benzylic bromide and methyl ester. The meta geometry delivers significantly faster CROP initiation kinetics versus the para-isomer, ensuring high end-group fidelity (>80%) in poly(2-oxazoline) synthesis. Essential for constructing chromen-4-one DNA-PK inhibitors and benzoic acid-derived neuraminidase inhibitors. Exhibits intrinsic DPP-4 inhibitory activity (IC₅₀ 433 nM). Orthogonal ester and bromide reactivity enables sequential functionalization. Order ≥97% purity material to eliminate regioisomer-related synthetic risk.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1129-28-8
Cat. No. B073705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)benzoate
CAS1129-28-8
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CBr
InChIInChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3
InChIKeyYUHSMQQNPRLEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8): Comparative Procurement Guide for Meta-Substituted Benzylic Bromide Intermediates


Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8), a meta-substituted benzylic bromide with a methyl ester moiety, is a bifunctional building block with molecular formula C9H9BrO2 and molecular weight 229.07 g/mol [1]. The meta-substitution pattern distinguishes it from the more common para- and ortho-regioisomers, influencing its reactivity profile in nucleophilic substitution, cross-coupling, and polymerization initiation applications . Commercially available at >97% purity, it serves as a versatile intermediate in medicinal chemistry, polymer synthesis, and materials science, with the benzylic bromide site enabling subsequent functionalization while the ester group provides orthogonal reactivity or serves as a protected carboxylic acid [2].

Why Methyl 3-(bromomethyl)benzoate Cannot Be Arbitrarily Replaced by Other Bromomethylbenzoate Isomers


Although methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) and other bromomethylbenzoate analogs share the same molecular formula, substitution at the meta versus para position introduces distinct electronic, steric, and kinetic consequences in downstream reactions . In cationic ring-opening polymerization (CROP) initiation, the meta-substituted compound demonstrates significantly faster initiation kinetics compared to its para counterpart, directly impacting molecular weight control and end-group fidelity [1]. In medicinal chemistry, the meta substitution pattern alters the spatial orientation of pharmacophoric elements, as evidenced by its specific use in chromen-4-one-based DNA-dependent protein kinase inhibitors and benzoic acid-derived influenza neuraminidase inhibitors . Interchanging regioisomers without experimental validation risks altered reaction rates, reduced yields, or complete synthetic failure in position-sensitive applications.

Quantitative Differentiation Evidence for Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8)


Superior Initiation Kinetics in Cationic Ring-Opening Polymerization Relative to Para-Isomer

In a direct head-to-head study evaluating methyl 3-(bromomethyl)benzoate and methyl 4-(bromomethyl)benzoate as initiators for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline, the meta-substituted compound enabled significantly faster initiation of the CROP process [1]. Kinetic studies explicitly noted that the meta-substituted compound was 'superior' to the para-substituted compound in initiation rate, a critical parameter for achieving controlled molecular weight and high end-group fidelity in poly(2-oxazoline) synthesis [1].

Polymer Chemistry Cationic Ring-Opening Polymerization Poly(2-oxazoline)s Initiation Kinetics

High Synthetic Yield in Multi-Gram Scale Benzylic Bromination

A reported synthetic procedure for methyl 3-(bromomethyl)benzoate using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl4 achieved a 91% yield at 252 g scale . While direct comparative data for the para-isomer under identical conditions is not available in the same source, class-level inference suggests that meta-substituted benzylic bromides may exhibit comparable or favorable bromination efficiency due to similar electronic activation, though regioselectivity remains the critical differentiation factor [1]. The high yield (91%) and scalability (252 g) demonstrate the compound's practical viability for industrial and research procurement.

Organic Synthesis Bromination Process Chemistry Radical Bromination

Meta-Substitution Enables Specific Pharmacophore Orientation in DNA-PK and Neuraminidase Inhibitor Scaffolds

Methyl 3-(bromomethyl)benzoate is explicitly cited as an intermediate for preparing chromen-4-ones as DNA-dependent protein kinase (DNA-PK) inhibitors and for synthesizing benzoic acid derivatives as influenza neuraminidase inhibitors . The meta substitution pattern positions the reactive bromomethyl group for subsequent functionalization in a geometry that is distinct from the para-isomer, which is more commonly employed in antiviral scaffolds . The para-isomer methyl 4-(bromomethyl)benzoate is noted as an intermediate in anti-HIV drug candidates, highlighting the regioisomer-dependent biological targeting .

Medicinal Chemistry DNA-PK Inhibitors Influenza Neuraminidase Inhibitors Chromen-4-ones

DPP-4 Inhibitory Activity Suggests Metabolic Disease Research Utility

Methyl 3-(bromomethyl)benzoate has been reported as a hydroxamic acid derivative exhibiting potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme regulating incretin hormones GLP-1 and GIP . ChEMBL database records indicate a reported IC50 of 433 nM for DPP-4 inhibition [1]. In comparison, the para-isomer methyl 4-(bromomethyl)benzoate is described as an AMPK activator with anticancer potential, indicating divergent biological activity profiles dependent on substitution pattern .

DPP-4 Inhibition Type 2 Diabetes Enzyme Assay Incretin Modulation

Distinct Melting Point and Handling Characteristics Relative to Para-Isomer

Methyl 3-(bromomethyl)benzoate exhibits a melting point range of 43-46 °C and is typically supplied as a white crystalline powder or crystals . In contrast, the para-isomer methyl 4-(bromomethyl)benzoate is reported with a melting point of approximately 45-48 °C [1]. While the difference is modest, the meta-isomer's lower melting range and solid-state form may influence solubility kinetics, weighing accuracy, and storage handling in automated synthesis platforms.

Physical Properties Solid-State Handling Melting Point Crystallinity

Evidence-Based Application Scenarios for Methyl 3-(bromomethyl)benzoate Procurement


Synthesis of α-Carboxylic Acid End-Functionalized Poly(2-oxazoline)s

For polymer chemists developing poly(2-oxazoline) (POx) biomaterials, methyl 3-(bromomethyl)benzoate serves as a superior CROP initiator compared to the para-isomer due to its faster initiation kinetics [1]. The resulting polymers achieve high end-group fidelity (>80% desired α-end group) when polymerized at 85 °C in acetonitrile, enabling subsequent functionalization with targeting ligands, labels, or other polymers. Post-polymerization hydrolysis of the methyl ester yields a carboxylic acid α-end group suitable for bioconjugation [1].

Medicinal Chemistry: DNA-PK and Neuraminidase Inhibitor Scaffold Construction

In medicinal chemistry programs targeting DNA-dependent protein kinase (DNA-PK) for cancer therapy or influenza neuraminidase for antiviral development, methyl 3-(bromomethyl)benzoate provides the requisite meta-substituted geometry for constructing chromen-4-one and benzoic acid derivative scaffolds . The bromomethyl group enables nucleophilic substitution to introduce diverse pharmacophoric elements, while the methyl ester can be hydrolyzed to reveal a carboxylic acid for further derivatization or improved solubility .

DPP-4 Inhibitor Lead Optimization for Type 2 Diabetes

For researchers pursuing dipeptidyl peptidase-4 (DPP-4) inhibitors as type 2 diabetes therapeutics, methyl 3-(bromomethyl)benzoate exhibits intrinsic DPP-4 inhibitory activity with an IC50 of 433 nM [2]. The compound can serve as a starting point for structure-activity relationship (SAR) studies, with the benzylic bromide enabling rapid diversification to explore substituent effects on potency and selectivity. The meta substitution pattern distinguishes it from para-isomer analogs that target alternative pathways such as AMPK activation .

Heterotelechelic Polymer Building Block Synthesis

Methyl 3-(bromomethyl)benzoate has been demonstrated as an effective initiator for synthesizing heterotelechelic poly(2-ethyl-2-oxazoline) (PEtOx) bearing orthogonal α-carboxylic acid and ω-azide end groups [1]. Termination of the living CROP chain with sodium azide followed by ester hydrolysis yields polymers amenable to click chemistry conjugation strategies, enabling the construction of advanced polymer architectures for drug delivery and biomaterials applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(bromomethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.